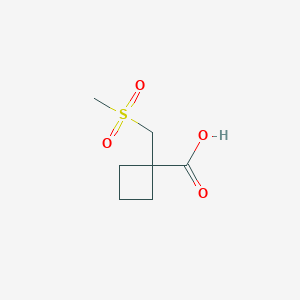![molecular formula C24H19ClN2O2S B2651242 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 338957-27-0](/img/structure/B2651242.png)
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide” is a derivative of thiazole, a heterocyclic compound. It has potential antimicrobial and antiproliferative properties .
Synthesis Analysis
The synthesis of this compound involves the condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound was confirmed by physicochemical and spectral characteristics . Detailed structural and spectroscopic analysis can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its synthesis and its biological activities. It has shown prospective antimicrobial and antiproliferative properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were confirmed by physicochemical and spectral characteristics .Applications De Recherche Scientifique
Environmental Impact and Toxicity
Research on related chlorinated compounds and acetamides has highlighted their potential environmental impact and toxicity. For instance, studies have evaluated the toxicity of chlorinated hydrocarbons, highlighting concerns about their presence in the environment and their potential to cause various health issues, including liver disease and carcinogenic effects (Kimbrough, 1972; Böger, Matthes, & Schmalfuss, 2000). These compounds have been implicated in causing chloracne, liver disease, and possibly affecting the endocrine system.
The synthesis and evaluation of thiophene analogues, including compounds structurally related to carcinogens like benzidine and 4-aminobiphenyl, have been undertaken to assess potential carcinogenicity, with in vitro activities suggesting potential health risks, although the in vivo carcinogenic potential remains uncertain (Ashby et al., 1978).
Pharmacological and Biological Activities
On the pharmacological front, the metabolism and genetic differences in the metabolism of paracetamol (acetaminophen), a compound with a similar acetamide structure, have been extensively studied, revealing the complexity of its biotransformation and the resultant variable susceptibility to toxicity (Zhao & Pickering, 2011). These studies are crucial for understanding how structural analogues might interact with biological systems, potentially offering insights into the design of safer and more effective therapeutic agents.
Environmental Persistence and Fate
The fate and behavior of environmental contaminants, including those related to chlorophenols and acetamides, have been the subject of significant research. Studies have sought to understand their persistence, biodegradability, and potential for bioaccumulation, with findings indicating that some of these compounds are resistant to degradation and can accumulate in aquatic environments, posing risks to aquatic life and potentially entering the human food chain (Haman et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2S/c1-29-18-13-11-17(12-14-18)26-22(28)15-21-23(16-7-3-2-4-8-16)27-24(30-21)19-9-5-6-10-20(19)25/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQKOZUWBAUYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B2651160.png)

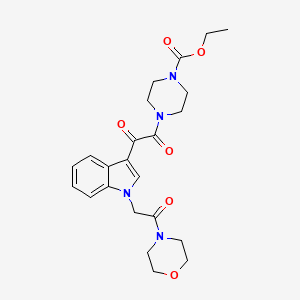
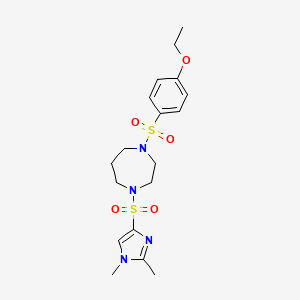
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(2-methylphenyl)thiosemicarbazide](/img/structure/B2651167.png)
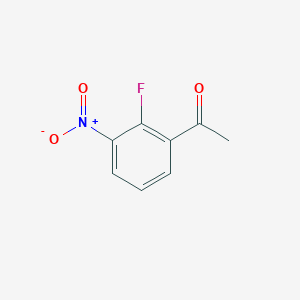
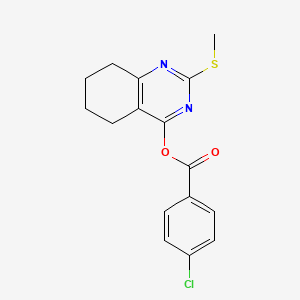

![N-(4-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2651174.png)
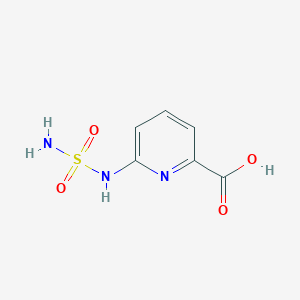

![1-Methyl-N-(2-methyl-2-thiophen-3-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651177.png)

